![molecular formula C110H112Cl6N2Na4O8 B14139656 Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene CAS No. 68517-08-8](/img/structure/B14139656.png)
Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene” is a complex organic molecule. This compound is characterized by multiple benzene rings substituted with various functional groups such as ethenyl, carboxylatomethyl, chloromethyl, and dichloromethyl groups. The presence of these diverse functional groups makes this compound highly versatile in chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the introduction of specific functional groups onto the benzene rings. Common synthetic routes include:
Friedel-Crafts Alkylation: This method introduces alkyl groups onto the benzene ring using alkyl halides and a Lewis acid catalyst like AlCl₃.
Nitration and Reduction: Nitration of benzene followed by reduction can introduce amino groups, which can be further modified to carboxylatomethyl groups.
Halogenation: Chloromethyl and dichloromethyl groups can be introduced via halogenation reactions using reagents like Cl₂ or SOCl₂.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis are employed to streamline the production process.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenated benzene rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: H₂, Pd/C, LiAlH₄
Nucleophiles: NaOH, NH₃
Major Products
The major products formed from these reactions include epoxides, diols, amines, and substituted benzene derivatives.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of polymers and advanced materials.
Biology: Studied for its potential as a drug delivery agent due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its anti-cancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl and chloromethyl groups can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The carboxylatomethyl groups enhance solubility and facilitate transport across cell membranes.
類似化合物との比較
Similar Compounds
- Benzene, 1-ethyl-4-methyl-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
Compared to similar compounds, this compound’s unique combination of functional groups allows for a broader range of chemical reactions and applications. The presence of multiple ethenyl and chloromethyl groups enhances its reactivity and potential for forming complex structures.
This detailed article provides a comprehensive overview of the compound “Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene”
特性
CAS番号 |
68517-08-8 |
|---|---|
分子式 |
C110H112Cl6N2Na4O8 |
分子量 |
1894.7 g/mol |
IUPAC名 |
tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene |
InChI |
InChI=1S/2C13H15NO4.C10H12.C10H10.C10H12.C10H10.2C9H8Cl2.2C9H9Cl.C8H8.4Na/c1-2-10-3-5-11(6-4-10)7-14(8-12(15)16)9-13(17)18;1-2-10-4-3-5-11(6-10)7-14(8-12(15)16)9-13(17)18;2*1-3-9-5-7-10(4-2)8-6-9;2*1-3-9-6-5-7-10(4-2)8-9;1-2-7-3-5-8(6-4-7)9(10)11;1-2-7-4-3-5-8(6-7)9(10)11;1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10;1-2-8-6-4-3-5-7-8;;;;/h2*2-6H,1,7-9H2,(H,15,16)(H,17,18);3,5-8H,1,4H2,2H3;3-8H,1-2H2;3,5-8H,1,4H2,2H3;3-8H,1-2H2;2*2-6,9H,1H2;2*2-6H,1,7H2;2-7H,1H2;;;;/q;;;;;;;;;;;4*+1/p-4 |
InChIキー |
ONRHPVFAUCYBRU-UHFFFAOYSA-J |
正規SMILES |
CCC1=CC=C(C=C1)C=C.CCC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)CN(CC(=O)[O-])CC(=O)[O-].C=CC1=CC=C(C=C1)CCl.C=CC1=CC=C(C=C1)C=C.C=CC1=CC=C(C=C1)C(Cl)Cl.C=CC1=CC(=CC=C1)C=C.C=CC1=CC(=CC=C1)C(Cl)Cl.C=CC1=CC=CC(=C1)CN(CC(=O)[O-])CC(=O)[O-].C=CC1=CC=CC(=C1)CCl.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
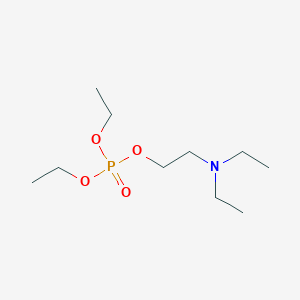
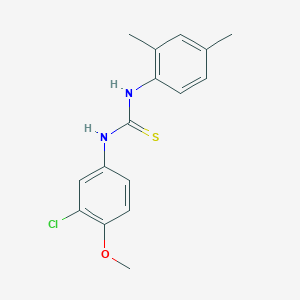

![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
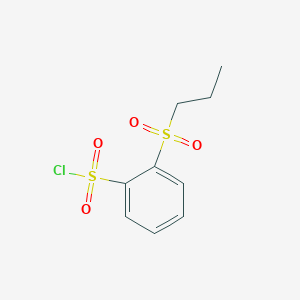
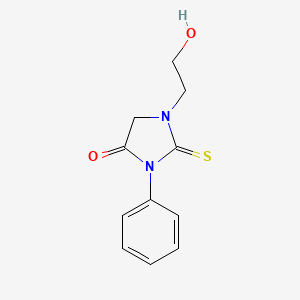
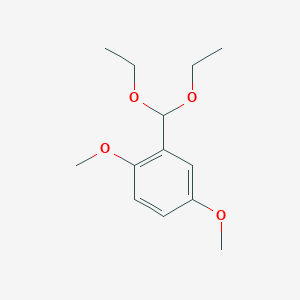
![5-chloro-2-{4-[(E)-phenyldiazenyl]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14139631.png)
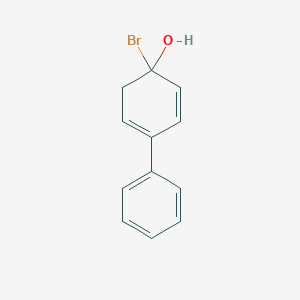

![2-[3-(2-methyl-1,3-dioxolan-2-yl)propyl]-1,3,2-dioxaborolane](/img/structure/B14139660.png)
